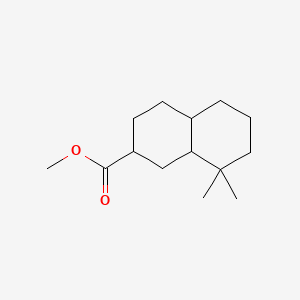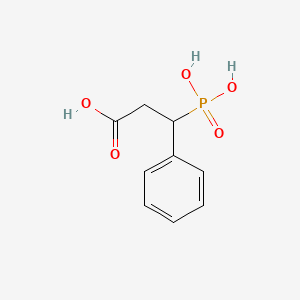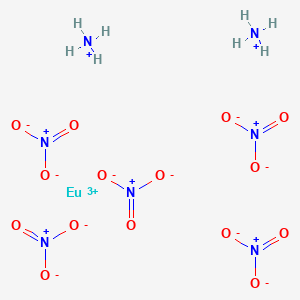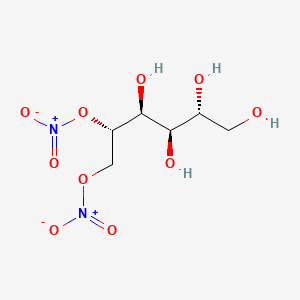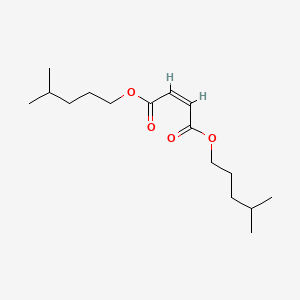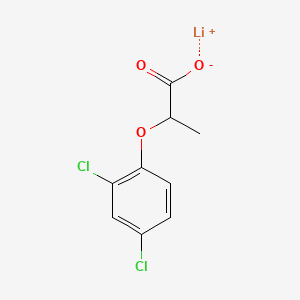
Lithium 2-(2,4-dichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-(2,4-dichlorophenoxy)propionate: is a chemical compound with the molecular formula C₉H₇Cl₂LiO₃. It is a lithium salt of 2-(2,4-dichlorophenoxy)propionic acid. This compound is known for its applications in various scientific fields, including chemistry and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropionates.
Aplicaciones Científicas De Investigación
Chemistry: Lithium 2-(2,4-dichlorophenoxy)propionate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions.
Industry: In industrial applications, this compound is used in the formulation of herbicides and pesticides. It is effective in controlling the growth of unwanted plants and is a key ingredient in several commercial products.
Mecanismo De Acción
The mechanism of action of lithium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenoxy)propionic acid: The parent acid of lithium 2-(2,4-dichlorophenoxy)propionate.
Sodium 2-(2,4-dichlorophenoxy)propionate: A similar salt with sodium instead of lithium.
Potassium 2-(2,4-dichlorophenoxy)propionate: Another analogous compound with potassium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties to the compound. Lithium ions can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its sodium and potassium counterparts.
Propiedades
Número CAS |
28692-35-5 |
|---|---|
Fórmula molecular |
C9H7Cl2LiO3 |
Peso molecular |
241.0 g/mol |
Nombre IUPAC |
lithium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Li/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
PLCDUUDPVHWYKA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


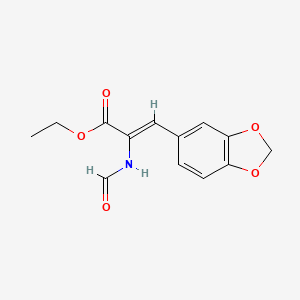
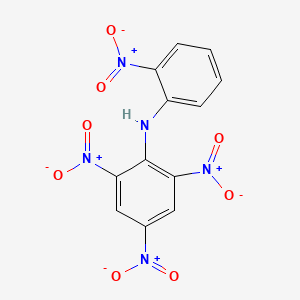
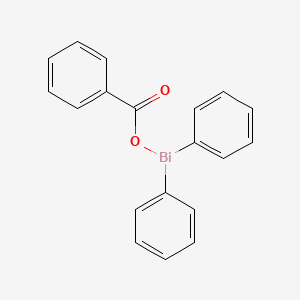

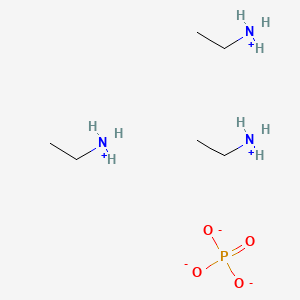
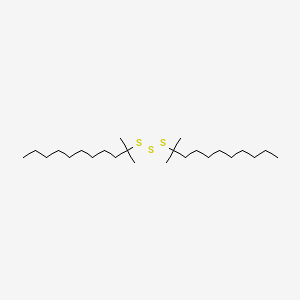
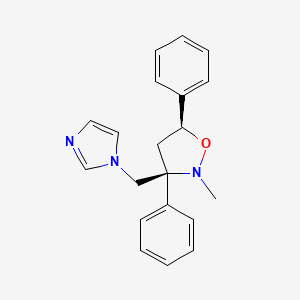
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
